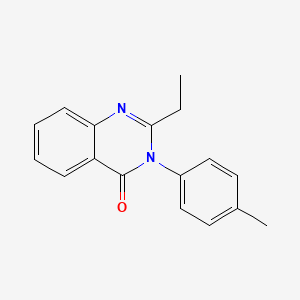
N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide, also known as DMFH, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DMFH belongs to the class of hydrazinecarboxamides, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide is not fully understood. However, studies have suggested that N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide exerts its biological activities through the modulation of various molecular pathways. N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has been reported to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase and histone deacetylase. N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has been reported to exhibit various biochemical and physiological effects. In cancer cells, N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has been shown to induce cell cycle arrest and apoptosis. N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has also been reported to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent. In diabetic animal models, N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has been shown to improve glucose tolerance and insulin sensitivity. Additionally, N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has been reported to protect against radiation-induced damage in various organs.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily measured using various assays. However, N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has some limitations as well. Its low solubility in aqueous solutions can make it challenging to administer in vivo. Additionally, N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has been reported to exhibit some toxicity at high doses, which needs to be carefully considered in experimental design.
Future Directions
There are several future directions for the research on N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide. One potential direction is to further investigate its anticancer activities and explore its potential as a combination therapy with existing chemotherapeutic agents. Another direction is to study the effect of N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide on neurodegenerative diseases in more detail. Additionally, studies can be conducted to optimize the synthesis of N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide and improve its solubility in aqueous solutions. Overall, N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has shown great potential as a therapeutic agent, and further research is needed to fully understand its biological activities and potential applications.
Synthesis Methods
N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis route involves the condensation of 3,4-dimethoxybenzaldehyde with 2-furoylhydrazine, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antidiabetic activities. N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has also shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has been studied for its potential as a radioprotective agent.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(furan-2-carbonylamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-20-10-6-5-9(8-12(10)21-2)15-14(19)17-16-13(18)11-4-3-7-22-11/h3-8H,1-2H3,(H,16,18)(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVSYRFYHRQVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NNC(=O)C2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(furan-2-ylcarbonyl)hydrazinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide](/img/structure/B5780330.png)
![3-[2-(4-ethyl-1-piperazinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5780336.png)
![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-2-pyridinecarbohydrazide](/img/structure/B5780346.png)

![N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5780358.png)
![4',7'-dichlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5780359.png)

![2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780386.png)
![ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5780394.png)



![N-{2-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5780426.png)
![N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide](/img/structure/B5780439.png)